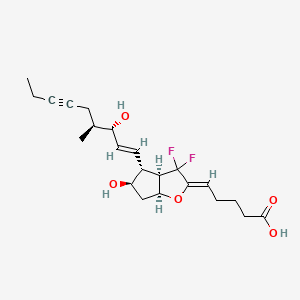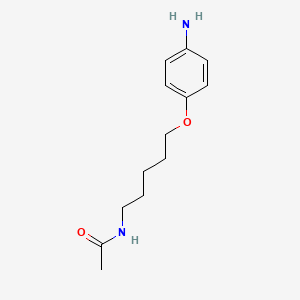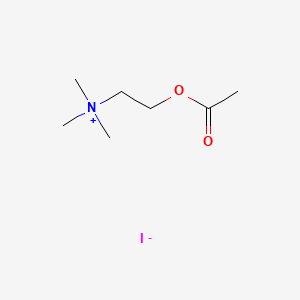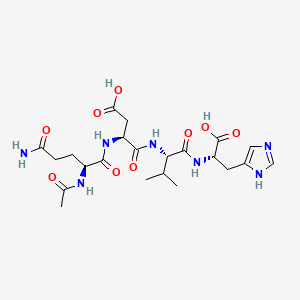
AFP-07 free acid
Übersicht
Beschreibung
AFP-07 free acid is a derivative of 7, 7-difluoroprostacyclic and is a highly potent and selective prostacyclin receptor IP receptor agonist with a K value of 0.561 nM . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of AFP-07 free acid is 412.47 . The chemical formula is C22H30F2O5 . The SMILES representation isCCC#CCC@HC@H/C=C/[C@@H]1[C@]2([H])C@@([H])O/C(C2(F)F)=C\\CCCC(O)=O .
Wissenschaftliche Forschungsanwendungen
Receptor Pharmacology
AFP-07 free acid is a 7,7-difluoroprostacyclin derivative that acts as a selective and highly potent agonist for the IP receptor . It shows weaker affinity for EP receptors, with Ki values of > 100 nM for EP1-3 and > 10 nM for EP4 .
Platelet Aggregation Inhibition
Prostaglandin I2, which AFP-07 free acid is a derivative of, inhibits platelet aggregation through the ‘I prostanoid’ (IP) receptor . This suggests that AFP-07 free acid could be used in research related to blood clotting and cardiovascular diseases.
Vasodilation Promotion
Prostaglandin I2, and by extension AFP-07 free acid, promotes vasodilation in pulmonary vascular beds . This makes it a potential compound for research in pulmonary hypertension and other conditions related to blood vessel constriction.
EP4 Receptor Activation
In piglet and rabbit saphenous veins, which express both IP and EP4, the EP4 antagonist AH 23848 reduces AFP-07-mediated relaxation . This suggests that AFP-07 free acid activates EP4 as well as IP, particularly when both receptors are present .
Cardiovascular System Research
Given its effects on platelet aggregation and vasodilation, AFP-07 free acid could be used in cardiovascular system research . It could help in understanding the mechanisms of blood flow regulation and the development of cardiovascular diseases.
Lipid Biochemistry
AFP-07 free acid could be used in lipid biochemistry research, given its role in the cyclooxygenase pathway . It could help in understanding the roles of lipids in biological processes and diseases.
Wirkmechanismus
Target of Action
AFP-07 free acid is a derivative of 7,7-difluoroprostacyclic . It acts as a highly potent and selective agonist for the prostacyclin receptor IP receptor . The prostacyclin receptor plays a crucial role in inhibiting platelet aggregation and promoting vasodilation in pulmonary vascular beds .
Mode of Action
AFP-07 free acid interacts with the IP receptor with a Ki value of 0.561 nM . This interaction results in the activation of the IP receptor, leading to a series of downstream effects. It also shows weaker affinity for EP receptors .
Biochemical Pathways
The activation of the IP receptor by AFP-07 free acid affects the prostacyclin pathway. Prostacyclin, an unstable prostanoid, inhibits platelet aggregation and promotes vasodilation in pulmonary vascular beds through the IP receptor . The activation of the IP receptor can lead to these effects.
Result of Action
The activation of the IP receptor by AFP-07 free acid leads to the inhibition of platelet aggregation and the promotion of vasodilation in pulmonary vascular beds . These molecular and cellular effects are the result of the compound’s action.
Eigenschaften
IUPAC Name |
(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F2O5/c1-3-4-5-8-14(2)16(25)12-11-15-17(26)13-18-21(15)22(23,24)19(29-18)9-6-7-10-20(27)28/h9,11-12,14-18,21,25-26H,3,6-8,10,13H2,1-2H3,(H,27,28)/b12-11+,19-9-/t14-,15-,16+,17+,18-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHIRYQSPDZLLG-JFEAKWICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC(C)C(C=CC1C(CC2C1C(C(=CCCCC(=O)O)O2)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(/C(=C/CCCC(=O)O)/O2)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80229358 | |
| Record name | AFP-07 free acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80229358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AFP-07 free acid | |
CAS RN |
788799-13-3 | |
| Record name | AFP-07 free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788799133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AFP-07 free acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80229358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AFP-07 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69PPR64XJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















